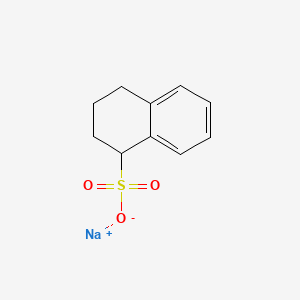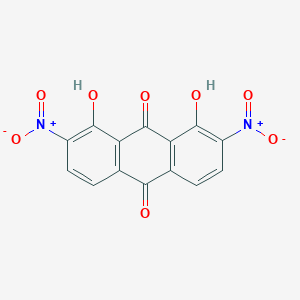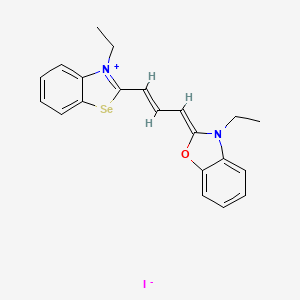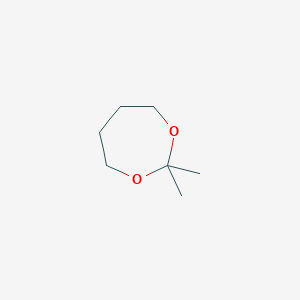
2,2-Dimethyl-1,3-dioxepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-1,3-dioxepane is an organic compound with the molecular formula C7H14O2. It is a seven-membered cyclic ether with two methyl groups attached to the second carbon atom. This compound is of interest due to its unique structure and reactivity, making it useful in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2-Dimethyl-1,3-dioxepane can be synthesized through the radical ring-opening polymerization of cyclic ketene acetals. This method involves the use of radical initiators to open the ring structure of the cyclic ketene acetal, resulting in the formation of the desired compound . The reaction conditions typically include the use of a solvent, such as toluene, and a radical initiator, such as azobisisobutyronitrile (AIBN), at elevated temperatures.
Industrial Production Methods
In industrial settings, this compound is produced through similar radical polymerization techniques but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent production and high yields. The reaction conditions are optimized to maximize the efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-1,3-dioxepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where one of the oxygen atoms is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides (Cl-, Br-) and alkoxides (RO-) are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include carbonyl compounds (from oxidation), alcohols (from reduction), and substituted ethers (from substitution).
Scientific Research Applications
2,2-Dimethyl-1,3-dioxepane has several scientific research applications:
Medicine: Research is ongoing to explore its use in creating biocompatible materials for medical implants and devices.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-1,3-dioxepane primarily involves radical ring-opening polymerization. The presence of the oxygen atom in the ring structure promotes the formation of a carbon-oxygen double bond, which is more stable than a carbon-carbon double bond . This stability drives the polymerization process, resulting in the formation of polyesters with ester linkages distributed along the polymer backbone.
Comparison with Similar Compounds
Similar Compounds
2-Methylene-1,3-dioxepane: Another cyclic ketene acetal with similar reactivity and applications.
5,6-Benzo-2-methylene-1,3-dioxepane: A compound with a benzene ring fused to the dioxepane structure, offering different reactivity and properties.
4,7-Dimethyl-2-methylene-1,3-dioxepane: A similar compound with additional methyl groups, affecting its polymerization behavior.
Uniqueness
2,2-Dimethyl-1,3-dioxepane is unique due to its specific ring structure and the presence of two methyl groups, which influence its reactivity and stability. This makes it particularly useful in the synthesis of biodegradable polymers and materials with specialized properties.
Properties
CAS No. |
4568-63-2 |
|---|---|
Molecular Formula |
C7H14O2 |
Molecular Weight |
130.18 g/mol |
IUPAC Name |
2,2-dimethyl-1,3-dioxepane |
InChI |
InChI=1S/C7H14O2/c1-7(2)8-5-3-4-6-9-7/h3-6H2,1-2H3 |
InChI Key |
ZHRPLMJYSXTWDS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OCCCCO1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


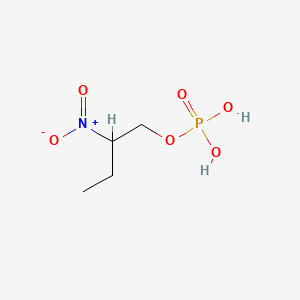
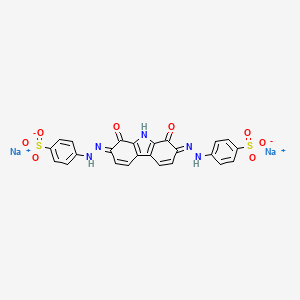
![Tetradecyl 4-dodecyl-7-oxo-4-[[2-oxo-2-(tetradecyloxy)ethyl]thio]-8-oxa-3,5-dithia-4-stannadocosanoate](/img/structure/B12706316.png)
![N,N-diethylethanamine;(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonic acid](/img/structure/B12706325.png)
![[(3'aR,4S,7'S,7'aR)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-3a,4,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran]-7'-yl] 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate](/img/structure/B12706327.png)

